molecular formula C14H13Cl2N3 B1531988 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1059735-34-0

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1531988
CAS No.: 1059735-34-0
M. Wt: 294.2 g/mol
InChI Key: CTNDGYOJDNSZMQ-UHFFFAOYSA-N
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Description

7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is an organic compound with the CAS Number: 1059735-34-0 . It is used as an organic intermediate .


Synthesis Analysis

The synthesis of this compound can be achieved through a two-step reaction involving 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and urea .


Molecular Structure Analysis

The molecular formula of this compound is C14H13Cl2N3 and it has a molecular weight of 294.18 .


Chemical Reactions Analysis

A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature. It has a predicted boiling point of 423.9±45.0 °C and a density of 1.362 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Derivatives

Kuznetsov and Chapyshev (2007) developed a method for synthesizing 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, utilizing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and various carboxamidines. These derivatives hold potential for various chemical and pharmaceutical applications due to their unique structural properties (Kuznetsov & Chapyshev, 2007).

Antifolate Inhibitors

Gangjee et al. (1998) synthesized 2,4-diamino-5,6,7,8-tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases (DHFR). These compounds were designed as analogues of trimetrexate, showing moderate inhibitory potency against DHFR from various sources. This research highlights their potential in developing treatments targeting DHFR-related diseases (Gangjee et al., 1998).

Antitumor Activity

Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats. This research offers insights into the development of new antitumor agents (Grivsky et al., 1980).

Antimalarial and Antibacterial Effects

Elsager et al. (1972) synthesized various 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, exhibiting notable oral antimalarial activity and in vitro antibacterial activity. These findings suggest their potential application in developing new antimalarial and antibacterial drugs (Elsager et al., 1972).

Crystal Structure and Reaction Mechanisms

Chen and Liu (2019) studied the crystal structure of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. Their research provides valuable information on the molecular geometry and conformation of these compounds, which is crucial for understanding their reactivity and potential applications (Chen & Liu, 2019).

Antimicrobial Activities

Mittal et al. (2011) synthesized substituted tricyclic compounds: 5,6,7,8-tetrahydro pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, and evaluated their antibacterial and antifungal activities. This study highlights the potential of these compounds in antimicrobial drug development (Mittal, Sarode & Vidyasagar, 2011).

Mechanism of Action

Target of Action

The primary target of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Result of Action

The result of the action of this compound is the induction of cell death due to the accumulation of DNA damage . This makes it a potential therapeutic agent for cancer treatment, as it could selectively kill cancer cells with defective DNA repair mechanisms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions can influence the compound’s stability, efficacy, and overall action.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 .

Future Directions

The compound can be used to prepare a compound that acts as a PARP inhibitor . This suggests potential applications in the development of new drugs for the treatment of diseases where PARP plays a role, such as cancer.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to prepare a compound that acts as a PARP inhibitor . PARP, or Poly (ADP-ribose) polymerase, is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Cellular Effects

The cellular effects of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are not fully known. Compounds synthesized from it, such as certain PARP inhibitors, can have significant effects on cells. PARP inhibitors are known to block the action of PARP enzymes, which can prevent cancer cells from repairing their damaged DNA, leading to cell death .

Molecular Mechanism

It is known that it can be used to synthesize compounds that act as PARP inhibitors . These inhibitors work by binding to the PARP enzyme and preventing it from performing its function, which is to help repair damaged DNA in cells .

Properties

IUPAC Name

7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNDGYOJDNSZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676658
Record name 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059735-34-0
Record name 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 4
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 5
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

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